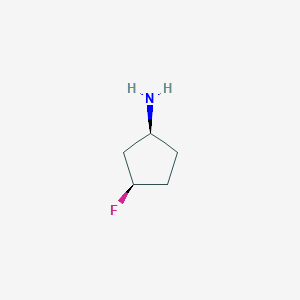

(1S,3R)-3-fluorocyclopentan-1-amine

货号:

B2960326

CAS 编号:

1154870-57-1; 932779-47-0

分子量:

103.14

InChI 键:

YEPOLBBUNYSRBS-UHNVWZDZSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

(1S,3R)-3-fluorocyclopentan-1-amine is a valuable chiral building block in pharmaceutical research and development. This compound features a cyclopentane ring system with stereospecific fluorine and amine functional groups, making it a versatile intermediate for creating bioactive molecules with enhanced properties . The introduction of fluorine can significantly alter a compound's lipophilicity, metabolic stability, and bioavailability, which is crucial in optimizing drug candidates . Its primary research value lies in the synthesis of mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes, such as ornithine aminotransferase (OAT) . These enzymes are important drug targets, and related fluorinated cyclopentane analogues have been studied for their role in selectively inhibiting them, providing insights for potential therapies . Furthermore, its distinct stereochemistry is essential for achieving selectivity and high binding affinity to specific biological targets, underscoring its importance in medicinal chemistry for programs targeting neurological disorders and pain management . The compound is offered with high analytical purity and is intended for research applications only. It must be stored at 2-8°C under an inert atmosphere to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model

属性

IUPAC Name |

(1S,3R)-3-fluorocyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN/c6-4-1-2-5(7)3-4/h4-5H,1-3,7H2/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPOLBBUNYSRBS-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H]1N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural and Physicochemical Properties

| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| (1S,3R)-3-Fluorocyclopentan-1-amine | Fluorine (-F) | C₅H₁₀FN | 103.14 | High electronegativity, compact size |

| (1S,3R)-3-(Benzyloxy)cyclopentan-1-amine | Benzyloxy (-OBn) | C₁₂H₁₇NO | 191.27 | Increased lipophilicity, steric bulk |

| (1R,3S)-3-Methoxycyclopentan-1-amine | Methoxy (-OMe) | C₆H₁₃NO | 115.17 | Electron-donating group, moderate polarity |

| (1R,2S)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine | Chloro/fluoro-phenyl | C₁₀H₁₀ClF₂N | 217.65 | Aromatic substituent, enhanced π-π interactions |

Key Observations :

- The benzyloxy derivative (C₁₂H₁₇NO) exhibits significantly higher molecular weight and lipophilicity, which may improve membrane permeability but reduce solubility .

- Aromatic substitutions (e.g., in (1R,2S)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine) introduce planar π-systems for receptor binding, absent in the parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。